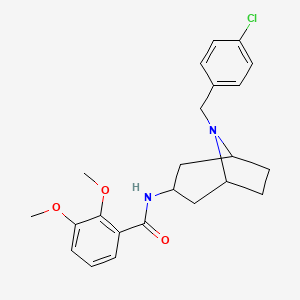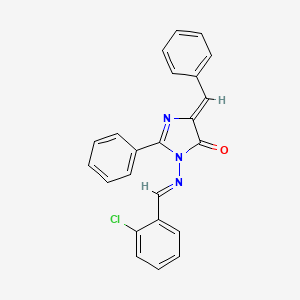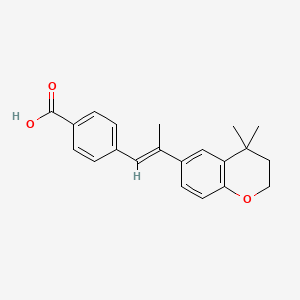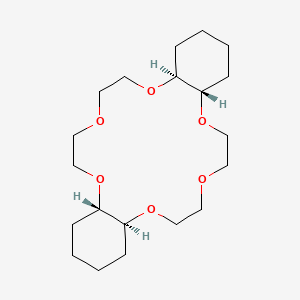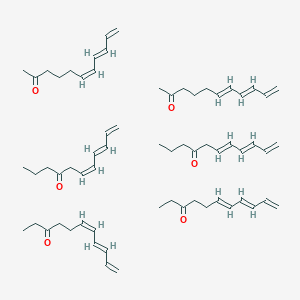
Ferula galbaniflua resin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FEMA 2502, also known as Galbanum resin, is a natural resin obtained from plants of the genus Ferula. It is primarily found in northern Iran, southern Iran, Turkey, and Lebanon. The resin has a characteristic aromatic odor and a bitter, warm, acrid taste. It is widely used in the fragrance industry due to its warm, resinous, somewhat spicy, and balsamic odor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Galbanum resin is obtained through the natural exudation of the plant Ferula. The plant yields a resinous exudate that is commercially distinguished by two types: Levant galbanum (soft) and Persian galbanum (hard). The resin is collected by making incisions in the plant’s stem and allowing the exudate to harden .
Industrial Production Methods: The industrial production of Galbanum resin involves the collection of the resinous exudate from the plant, followed by purification processes to remove impurities. The resin is then processed into various forms such as essential oils, absolutes, and resinoids for use in different applications .
Análisis De Reacciones Químicas
Types of Reactions: Galbanum resin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the resin’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: Common reagents used in the chemical reactions of Galbanum resin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed: The major products formed from the chemical reactions of Galbanum resin include various sesquiterpenic compounds such as α-terpenyl acetate, α-fenchyl acetate, guaiol, bulnesol, and β-eudesmol. These compounds contribute to the resin’s characteristic odor and are valuable in the fragrance industry .
Aplicaciones Científicas De Investigación
Galbanum resin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing various sesquiterpenic compounds. In biology, it is studied for its potential antimicrobial and anti-inflammatory properties. In medicine, it is explored for its potential therapeutic effects, including its use in traditional medicine for treating various ailments. In the industry, it is widely used in the fragrance and flavor industry due to its unique aromatic properties .
Mecanismo De Acción
The mechanism of action of Galbanum resin involves its interaction with various molecular targets and pathways. The sesquiterpenic compounds present in the resin are believed to exert their effects by modulating the activity of enzymes and receptors involved in inflammatory and antimicrobial pathways. The exact molecular targets and pathways are still under investigation, but the resin’s bioactive compounds are known to have significant biological activity .
Comparación Con Compuestos Similares
Galbanum resin is unique due to its distinct aromatic properties and the presence of various sesquiterpenic compounds. Similar compounds include other natural resins such as myrrh, frankincense, and benzoin. While these resins share some common properties, Galbanum resin is distinguished by its specific composition of sesquiterpenic compounds and its characteristic odor .
List of Similar Compounds:- Myrrh
- Frankincense
- Benzoin
These resins are also used in the fragrance and flavor industry, but each has its unique properties and applications .
Propiedades
Número CAS |
9000-24-2 |
|---|---|
Fórmula molecular |
C66H96O6 |
Peso molecular |
985.5 g/mol |
Nombre IUPAC |
(6Z,8E)-undeca-6,8,10-trien-2-one;(6E,8E)-undeca-6,8,10-trien-2-one;(6Z,8E)-undeca-6,8,10-trien-3-one;(6E,8E)-undeca-6,8,10-trien-3-one;(6Z,8E)-undeca-6,8,10-trien-4-one;(6E,8E)-undeca-6,8,10-trien-4-one |
InChI |
InChI=1S/6C11H16O/c2*1-3-4-5-6-7-8-9-10-11(2)12;2*1-3-5-6-7-8-9-10-11(12)4-2;2*1-3-5-6-7-8-10-11(12)9-4-2/h2*3-7H,1,8-10H2,2H3;4*3,5-8H,1,4,9-10H2,2H3/b5-4+,7-6+;5-4+,7-6-;6-5+,8-7+;6-5+,8-7-;6-5+,8-7+;6-5+,8-7- |
Clave InChI |
WEFHSZAZNMEWKJ-KEDVMYETSA-N |
SMILES isomérico |
CCCC(=O)C/C=C/C=C/C=C.CCCC(=O)C/C=C\C=C\C=C.CCC(=O)CC/C=C/C=C/C=C.CCC(=O)CC/C=C\C=C\C=C.CC(=O)CCC/C=C/C=C/C=C.CC(=O)CCC/C=C\C=C\C=C |
SMILES canónico |
CCCC(=O)CC=CC=CC=C.CCCC(=O)CC=CC=CC=C.CCC(=O)CCC=CC=CC=C.CCC(=O)CCC=CC=CC=C.CC(=O)CCCC=CC=CC=C.CC(=O)CCCC=CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)

